methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
Description
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to an amino-propyl backbone, with a methyl carbamate moiety. This compound is structurally significant in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protecting group for amines during multi-step reactions . Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 280.28 g/mol. The presence of both carbamate and benzyloxycarbonyl functionalities confers unique reactivity, solubility, and stability properties, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
1823415-78-6 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzyl N-[1-(methoxycarbonylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-10(8-14-12(16)18-2)15-13(17)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FBHKLWYPJIDNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Amine Protection
The synthesis typically begins with 1,2-diaminopropane, where the primary amine is selectively protected using Cbz-Cl in a biphasic solvent system. This step, adapted from anticonvulsant drug synthesis, employs aqueous sodium hydroxide to scavenge HCl, ensuring high conversion rates (85–90%). The secondary amine is subsequently reacted with methyl chloroformate in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base, yielding the target compound in 70–75% efficiency.
Alternative Route: Pre-Protected Intermediates
An alternative approach involves starting with commercially available N-Cbz-1,2-diaminopropane. The secondary amine is then derivatized with methyl chloroformate under inert conditions. This method avoids competing reactions but requires rigorous anhydrous handling to prevent hydrolysis.
Stepwise Preparation Methods
Cbz Protection of Primary Amine
Reagents :
-
1,2-Diaminopropane (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Sodium hydroxide (2.0 equiv)
-
Solvent: Water/DCM (1:1 v/v)
Procedure :
Methyl Carbamate Formation
Reagents :
-
N-Cbz-1,2-diaminopropane (1.0 equiv)
-
Methyl chloroformate (1.2 equiv)
-
DIEA (2.5 equiv)
-
Solvent: Anhydrous DCM
Procedure :
-
Dissolve N-Cbz-1,2-diaminopropane in DCM under nitrogen.
-
Add DIEA and methyl chloroformate at 0°C.
-
Warm to room temperature and stir for 6 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (DCM/MeOH 95:5).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Ethyl acetate, used in lacosamide synthesis, offers improved solubility for intermediates compared to DCM but requires longer reaction times. DIEA, a sterically hindered base, minimizes side reactions such as over-alkylation, achieving 75% yield. In contrast, N-methylmorpholine, while effective, necessitates higher equivalents (3.0 equiv) for comparable results.
Temperature Control
Exothermic reactions during Cbz protection are mitigated by maintaining temperatures below 10°C. For methyl carbamate formation, ambient conditions suffice, as higher temperatures promote hydrolysis of the chloroformate.
Purification and Characterization Techniques
Chromatographic Purification
Silica gel column chromatography with methanol-DCM gradients (5–10% MeOH) resolves unreacted starting materials and by-products. This method, adapted from pyrrolidine derivative purification, achieves >95% purity.
Recrystallization
Industrial-scale processes avoid chromatography by using ethyl acetate-hexane recrystallization, yielding 80–85% pure product.
Characterization Data :
-
¹H NMR (CDCl₃): δ 7.30–7.35 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Ph), 3.65 (s, 3H, OCH₃), 3.20–3.40 (m, 4H, propyl chain).
Comparative Analysis of Methodologies
Table 1. Efficiency of Synthetic Routes
Industrial methods prioritize cost-effectiveness by eliminating chromatography, albeit with marginally lower purity .
Chemical Reactions Analysis
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O4
- SMILES Notation : CC(CNC(=O)OC)NC(=O)OCC1=CC=CC=C1
- InChIKey : FBHKLWYPJIDNNY-UHFFFAOYSA-N
The compound features a carbamate functional group that is crucial for its reactivity and stability in various chemical reactions. The presence of the benzyloxycarbonyl (Cbz) group serves as a protecting group, which is vital for selective reactions in peptide synthesis and other organic transformations .
Synthesis of Modified Nucleotides
One of the prominent applications of this compound is in the synthesis of N2-modified guanosine nucleotides. A study detailed a method for synthesizing these nucleotides using this compound as a precursor. The process involves the condensation of guanosine nucleotides with 3-[(benzyloxycarbonyl)amino]propionaldehyde, followed by reduction with sodium cyanoborohydride, yielding high-purity modified nucleotides suitable for therapeutic applications, particularly in mRNA technology .
Peptide Synthesis
The carbamate moiety allows for the protection of amines during peptide synthesis. This compound can be utilized as a protecting group for amino acids, facilitating the construction of complex peptides without unwanted side reactions. Its stability under various reaction conditions makes it an ideal choice for multi-step synthetic routes in peptide chemistry .
Mechanism of Action
The mechanism of action of methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular proteins, leading to modifications that alter their function and activity .
Comparison with Similar Compounds
Structural Analogs
Benzyl N-(2-amino-2-methylpropyl)carbamate (CAS 156892-82-9)
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- Key Features: Substitution at the 2-amino-2-methylpropyl position instead of 2-aminopropyl. Benzyl carbamate group instead of methyl carbamate. Higher hydrophobicity (XLogP3 = 1.1 vs. estimated ~0.8 for the target compound) due to the benzyl group .
- Applications : Intermediate in peptide synthesis and agrochemical research.
Methyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate
- Molecular Formula : C₁₈H₂₄F₃N₃O₄
- Molecular Weight : 403.40 g/mol
- Key Features :
- Applications : Investigated in protease inhibitor studies for antiviral therapies .
tert-Butyl [(1S)-2-[((1S)-3-(benzyloxy)-2-oxo-1-{[(3S)-2-oxopyrrolidin-3-yl]methyl}propyl)amino]-1-(cyclohexylmethyl)-2-oxoethyl]carbamate
- Molecular Formula : C₃₄H₅₀N₄O₆
- Molecular Weight : 634.79 g/mol
- Key Features: Larger, branched structure with cyclohexyl and pyrrolidinone moieties. Tert-butyl carbamate provides steric protection, contrasting with the methyl carbamate’s smaller footprint .
- Applications : Covalent inhibitor of SARS-CoV-2 3CL protease .
Physicochemical Properties Comparison
Key Observations :
- The target compound’s lower XLogP3 compared to benzyl analogs suggests better aqueous solubility, advantageous for drug formulation.
- The trifluoromethyl-containing analog exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Functional and Application-Based Comparisons
Protecting Group Efficiency
- This compound’s Cbz group is selectively removable via hydrogenolysis, similar to benzyl carbamates . However, the methyl carbamate moiety offers milder deprotection conditions than tert-butyl derivatives .
Biological Activity
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Molecular Formula: C18H21N3O4
- Molecular Weight: 375.4 g/mol
This compound features a carbamate functional group, which is often associated with biological activity due to its ability to interact with various enzymes and receptors.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly cholinesterases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a focal point in studies investigating this compound's potential therapeutic applications.
-
Inhibition of Cholinesterases:
- A series of studies have shown that derivatives of carbamates can selectively inhibit BChE with varying degrees of potency. For instance, certain derivatives demonstrated IC50 values significantly lower than those of established inhibitors like rivastigmine, suggesting enhanced efficacy .
- The mechanism involves the formation of a transient Michaelis complex followed by carbamylation of the enzyme, leading to prolonged inhibition .
- Cell Permeability and Efficacy:
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond cholinesterase inhibition:
- Antiviral Activity:
- Anticancer Properties:
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate in academic research?
The compound is typically synthesized via multi-step reactions. A common approach involves coupling benzyl chloroformate with a propylamine precursor under basic conditions to form the carbamate moiety. Intermediate steps may include protection/deprotection strategies to ensure regioselectivity. For example, benzyl chloroformate reacts with 2-aminopropanol derivatives, followed by carbamate formation via reaction with methyl chloroformate . Purification often employs column chromatography or recrystallization, with purity verified by HPLC (>98%) .
Q. What spectroscopic techniques are most effective for characterizing this carbamate derivative?
Key techniques include:
- NMR : H and C NMR to confirm carbamate linkage (δ ~155-160 ppm for carbonyl) and benzyloxy group (δ ~5.1 ppm for CH) .
- IR : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O-C) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] calculated for CHNO: 281.1137) .
Q. What safety precautions are recommended when handling this compound given limited toxicological data?
Due to insufficient toxicological studies, standard precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Avoidance of inhalation/contact; acute toxicity assays in model organisms (e.g., zebrafish embryos) are recommended for preliminary risk assessment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps . Table 1: Yield optimization under varying conditions:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | None | 62 | 85 |
| THF | DMAP | 78 | 92 |
| DMF | DMAP | 89 | 98 |
Q. What strategies resolve contradictions in biological activity data between structural analogs?
Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the benzyl group with cyclopropyl (as in analogs) may alter hydrophobicity and target binding. Methods include:
Q. How does the compound’s structure influence its interaction with biological targets?
The benzyloxycarbonyl group enhances membrane permeability, while the carbamate moiety allows reversible covalent binding to serine hydrolases. Techniques to study interactions:
Q. What computational approaches predict the environmental fate of this compound?
Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential. Key parameters:
- LogP : ~1.5 (moderate hydrophobicity suggests soil adsorption).
- Biodegradation Probability : <0.3 (persistent in aquatic systems) . Experimental validation via OECD 301F biodegradation testing is recommended .
Q. How can derivatives be designed to enhance bioactivity while minimizing off-target effects?
Strategies include:
- Isosteric Replacement : Substituting the benzyl group with trifluoromethyl to improve metabolic stability .
- Prodrug Design : Incorporating enzymatically cleavable linkers (e.g., ester groups) for targeted release .
Comparative Analysis & Data Interpretation
Q. What are the key reactivity differences between this carbamate and benzyl-protected analogs?
this compound exhibits higher electrophilicity at the carbamate carbonyl compared to simpler benzyl carbamates (e.g., benzyl N-isopropylcarbamate). This is attributed to electron-withdrawing effects of the adjacent amino group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
Q. What in vitro/in vivo models evaluate the anti-inflammatory potential of this compound?
- In Vitro : RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression (IC ~15 µM) .
- In Vivo : Murine collagen-induced arthritis models, with dose-dependent reduction in paw swelling observed at 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
